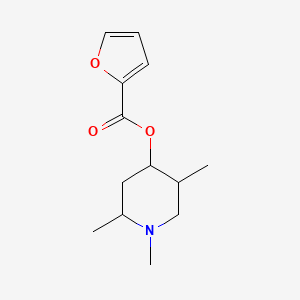

1,2,5-trimethyl-4-piperidinyl 2-furoate

Descripción

1,2,5-Trimethyl-4-piperidinyl 2-furoate is a structurally complex ester combining a 2-furoate moiety with a substituted piperidine ring. The compound features methyl groups at positions 1, 2, and 5 of the piperidine ring, which likely enhance its lipophilicity and steric bulk compared to simpler piperidine derivatives. For instance, piperidine derivatives are frequently utilized in drug design due to their bioavailability and ability to interact with biological targets .

Propiedades

IUPAC Name |

(1,2,5-trimethylpiperidin-4-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9-8-14(3)10(2)7-12(9)17-13(15)11-5-4-6-16-11/h4-6,9-10,12H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVZDGWIMKLZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)OC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Comparison

The compound’s closest analogs include:

- Diloxanide Furoate : A 2-furoate ester with a piperidinyl group, used as an antiparasitic agent. Unlike 1,2,5-trimethyl-4-piperidinyl 2-furoate, diloxanide lacks methyl substitutions on the piperidine ring, resulting in reduced steric hindrance and distinct pharmacokinetic properties .

- Ethyl 2-Furoate: A simple ester with an ethyl group attached to the furoate.

- Methyl 2-Furoate : Used in polymer cross-linking reactions (e.g., sago starch modification). Its smaller ester group (methyl vs. piperidinyl) reduces steric effects, facilitating reactions like transesterification .

Table 1: Structural and Functional Comparison

| Compound | Key Structural Features | Functional Implications |

|---|---|---|

| 1,2,5-Trimethyl-4-piperidinyl 2-furoate | Methylated piperidine + 2-furoate | Enhanced lipophilicity; potential CNS activity |

| Diloxanide Furoate | Piperidinyl + 2-furoate (no methyl) | Antiparasitic; moderate bioavailability |

| Ethyl 2-Furoate | Ethyl ester + 2-furoate | Volatile; "sweet," "acid," "urinous" odors |

| Methyl 2-Furoate | Methyl ester + 2-furoate | Polymer cross-linking; "decayed" odor profile |

Functional Properties

- Odor Profiles: Ethyl and methyl 2-furoate exhibit distinct odors (e.g., ethyl derivatives are "sweet" and "urinous," while methyl/allyl esters are more "decayed") . The bulky piperidinyl group in 1,2,5-trimethyl-4-piperidinyl 2-furoate may suppress volatility, reducing olfactory impact compared to simpler esters.

- Diloxanide’s antiparasitic efficacy, however, relies on its unmodified piperidine ring interacting with gut-specific targets .

- Thermal Stability : Methyl 2-furoate’s role in thermo-reversible Diels-Alder reactions implies that the target compound’s methyl groups could stabilize similar cross-linking processes in polymer chemistry.

Pharmacokinetic Considerations

- Solubility : Methylation typically reduces water solubility. For example, ethyl 2-furoate’s solubility in polar solvents is lower than methyl derivatives , suggesting that 1,2,5-trimethyl-4-piperidinyl 2-furoate may require lipid-based formulations for drug delivery.

- Metabolism: Piperidine rings are often metabolized via cytochrome P450 enzymes. Methyl groups could slow degradation, extending half-life compared to non-methylated analogs like diloxanide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.